molecular formula C12H15NO2 B12502552 4-(1,4-Oxazepan-4-yl)benzaldehyde CAS No. 1228098-29-0

4-(1,4-Oxazepan-4-yl)benzaldehyde

Cat. No.: B12502552
CAS No.: 1228098-29-0
M. Wt: 205.25 g/mol
InChI Key: SCWPGNLLOAATDJ-UHFFFAOYSA-N
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Description

4-(1,4-Oxazepan-4-yl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is a heterocyclic compound containing an oxazepane ring attached to a benzaldehyde moiety. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Oxazepan-4-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 1,4-oxazepane under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and quantity. The compound is often produced in bulk and stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Oxazepan-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,4-Oxazepan-4-yl)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,4-Oxazepan-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The oxazepane ring may also contribute to the compound’s overall reactivity and interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,4-Diazepan-4-yl)benzaldehyde
  • 4-(1,4-Thiazepan-4-yl)benzaldehyde
  • 4-(1,4-Piperazin-4-yl)benzaldehyde

Uniqueness

4-(1,4-Oxazepan-4-yl)benzaldehyde is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1228098-29-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(1,4-oxazepan-4-yl)benzaldehyde

InChI

InChI=1S/C12H15NO2/c14-10-11-2-4-12(5-3-11)13-6-1-8-15-9-7-13/h2-5,10H,1,6-9H2

InChI Key

SCWPGNLLOAATDJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=CC=C(C=C2)C=O

Origin of Product

United States

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